4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid
Overview
Description
This compound, also known as Fmoc-4-Amb-OH, is a derivative of benzoic acid with a molecular formula of C23H19NO4 . It has a molecular weight of 373.4 g/mol . The IUPAC name for this compound is 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is commercially available . It is used as a reagent in the solid phase synthesis of C-terminal carboxamides and small organic molecules .Molecular Structure Analysis
The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, an aminomethyl group, and a benzoic acid group . The canonical SMILES string representation isC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O
. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its melting point is between 200-201°C . The compound’s molecular weight is 373.4 g/mol, and its molecular formula is C23H19NO4 .Scientific Research Applications
Peptide Synthesis and Solid-Phase Syntheses
The compound, commonly referred to within the context of its protective group role as Fmoc, is extensively used in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This involves a diastereoselective amidomethylation process yielding high selectivity and purity, highlighting its utility in large-scale peptide synthesis. Such Fmoc-amino acids are essential for constructing β-peptides with desired configurations and functionalities, showcasing the compound's vital role in peptide chemistry (Šebesta & Seebach, 2003).
Self-Assembled Structures
Fmoc-modified aliphatic amino acids demonstrate the ability to form unique self-assembled structures under various conditions. These structures, ranging from flower-like to fibrous morphologies, are influenced by factors such as concentration and temperature. This property is of significant interest for designing novel materials and understanding the mechanisms behind molecular self-assembly (Gour et al., 2021).
Sensing Applications
Innovative fluorene compounds derived from the Fmoc group have been synthesized for selective sensing applications. These compounds exhibit high sensitivity and selectivity towards nitro compounds, metal cations, and amino acids, which are crucial for environmental monitoring and biomedical diagnostics. The synthesis and application of such fluorene-based sensors underline the compound's versatility beyond peptide synthesis into the realm of chemical sensing (Han et al., 2020).
Nanotechnology and Material Science
Fmoc-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs), enabling the creation of homogeneous aqueous nanotube dispersions. This application is pivotal for the development of CNT-based technologies, including electronics, drug delivery systems, and composite materials. The enzymatically activated surfactants derived from Fmoc amino acids represent a novel approach to manipulating CNT dispersions in aqueous environments (Cousins et al., 2009).
Future Directions
properties
IUPAC Name |
4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21(12-6-11-19(22)23)20(24)25-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGMJCITYNTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid | |
CAS RN |
221124-57-8 | |
Record name | 4-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.